molecular formula C9H17N3O2 B1361417 Morpholin-4-yl-piperazin-1-yl-methanone CAS No. 98834-08-3

Morpholin-4-yl-piperazin-1-yl-methanone

Cat. No.: B1361417
CAS No.: 98834-08-3
M. Wt: 199.25 g/mol
InChI Key: QRFWUPFGDJAVNO-UHFFFAOYSA-N
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Description

Morpholin-4-yl-piperazin-1-yl-methanone is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of both morpholine and piperazine rings, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholin-4-yl-piperazin-1-yl-methanone can be synthesized through several methods. One common approach involves the palladium-catalyzed coupling of substituted phenyl or pyridyl bromides with this compound . This method typically requires the use of palladium catalysts and specific reaction conditions to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include steps such as purification through column chromatography and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl-piperazin-1-yl-methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted this compound derivatives .

Mechanism of Action

The mechanism of action of Morpholin-4-yl-piperazin-1-yl-methanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the aldo-keto reductase enzyme AKR1C3 by binding to its active site. This binding involves hydrogen bonding between the carbonyl oxygen of the compound and key amino acids in the enzyme’s active site, leading to inhibition of the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Morpholin-4-yl-piperazin-1-yl-methanone include other morpholine and piperazine derivatives, such as:

Uniqueness

This compound is unique due to its specific combination of morpholine and piperazine rings, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of selective enzyme inhibitors .

Properties

IUPAC Name

morpholin-4-yl(piperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c13-9(11-3-1-10-2-4-11)12-5-7-14-8-6-12/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFWUPFGDJAVNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351437
Record name Morpholin-4-yl-piperazin-1-yl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98834-08-3
Record name Morpholin-4-yl-piperazin-1-yl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-PIPERAZINYLCARBONYL)MORPHOLINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

N-tert-butyloxycarbonylpiperazine (1.0 g, 5.34 mmol) was dissolved in 5 mL of THF:water (1:1) and cooled in an ice bath. Triethylamine (1.45 mL, 10.68 mmol), followed by 4-morpholinocarbonyl chloride (0.752 mL, 6.4 mmol) in 5 mL of ether were added, and stirred at 0° C. for 1 hour and at room temperature for 2 hours. Solvents were removed and 40 mL of ethyl acetate was added to the residue. The ethyl acetate layer was washed with brine (30 mL×3) and dried over anhydrous sodium sulfate. After filtered, the filtrate was concentrated in vacuo to yield 1.39 g of N-tert-butyloxycarbonyl-N'-morpholinocarbonyl-piperazine in 87% yield as a solid. MS m/z M+H=300, M+NH4 =317; H1 -NMR (in CDCl3) δ=1.49 (s, 9H, Boc), 3.25 (m, 8H, 4×CH2), 3.52 (m, 4H), 3.65 (m, 4 H). The obtained N-tert-butyloxycarbonyl-N'-morpholinocarbonyl-piperazine (1.38 g, 4.62 mmol) was dissolved in 10 mL of 20% trifluoroacetic acid in methylene chloride and stirred at room temperature for 1 hour. Solvent and trifluoro acetic acid were removed to obtain N-morpholinocarbonylpiperazine trifluoroacetic acid salt in quantitative yield. MS m/z M+H=200, H1 -NMR (in MeOH-d4) δ=3.22 (m, 4H), 3.3 (m, 4H), 3.45 (m, 4H), 3.65 (m, 4H). The obtained N-morpholinocarbonylpiperazine trifluoroacetic acid salt is dissolved in 30 mL of acetonitrile and cooled in an ice bath. Solid sodium bicarbonate is added to the acetonitrile solution and stirred for an additional 2 hours. Solid is filtered off and the filtrate is concentrated in vacuo to yield N-morpholinocarbonylpiperazine. Following the procedure of Example 6, but replacing 1-benzylpiperazine with 1-morpholinocarbonylpiperazine, provides the desired compound. The product of Example 3 (2.1 g, 2.03 mmol), 1-morpholinocarbonylpiperazine (1.212 g, 6.09 mmol), and triethylamine (0.85 mL, 6.09 mmol) in 10 mL of methylene chloride are used. The obtained product (1.0 g) is treated with 48%-HF (4 mL) in 35 mL of acetonitrile in the procedure described in Example 5 to yield the pure title compound.
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